molecular formula C20H17NOS2 B2553358 2-(4-Methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine CAS No. 304685-34-5

2-(4-Methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine

Cat. No. B2553358
M. Wt: 351.48
InChI Key: LZQTZOLKGRQQQG-UHFFFAOYSA-N
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Description

The compound "2-(4-Methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine" is a structurally diverse 2,3-dihydro-1,5-benzothiazepine derivative. These compounds have been synthesized and studied for their potential biological activities, including antimicrobial properties. The presence of substituted phenyl groups at C(2) and C(4) positions is a common feature in this class of compounds, which may contribute to their biological activity .

Synthesis Analysis

The synthesis of these benzothiazepine derivatives typically involves the reaction of substituted propenones with 2-aminobenzenethiols. The reaction conditions and the substituents on the phenyl groups can vary, leading to a range of structurally diverse compounds. The synthesis process is confirmed by analytical and spectral data, including IR, 1H NMR, and 13C NMR . Additionally, the synthesis of related compounds has been achieved through cycloaddition reactions and by employing the Claisen-Schmidt reaction followed by Michael condensation .

Molecular Structure Analysis

The molecular structure of these compounds has been determined through various methods, including X-ray diffraction. The crystal structures reveal that these compounds can crystallize in different space groups, with specific lattice parameters and molecular conformations such as twist boat or orthorhombic systems . These structural details are crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The benzothiazepine derivatives can undergo further chemical transformations. For example, they can react with activated alkynes to form new compounds, such as benzothiazonine derivatives . These reactions can lead to ring expansion or cleavage, depending on the nature of the reactants and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The compounds exhibit various physical states and solubilities, which can be inferred from their crystallographic data . The chemical properties, such as reactivity and stability, are influenced by the presence of substituents on the phenyl rings and the heterocyclic system. Spectral studies, including IR, 1H NMR, and mass spectra, provide insights into the functional groups and the overall stability of the compounds .

Scientific Research Applications

Pharmacological Evaluation and Anticonvulsant Properties

A series of derivatives, including 2-(4-Methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine, have been designed and synthesized for their potential anticonvulsant activities. Compounds within this group have been evaluated for their ability to bind to benzodiazepine receptors, with some showing considerable anticonvulsant activity in specific tests. One such compound, with notable sedative-hypnotic activity, did not impair learning and memory in experimental conditions. Flumazenil's ability to antagonize the effects of these compounds indicates the involvement of benzodiazepine receptors in their pharmacological properties (Faizi et al., 2017).

Cardiovascular and Hemodynamic Effects

Research indicates that certain 1,5-benzothiazepine derivatives have a coronary vasodilating action, with the structure and stereochemistry of the molecule playing a crucial role in its efficacy. Studies in anesthetized dogs have shown the importance of specific molecular moieties and the stereo-specificity for the d-cis-isomer in exerting vasodilating effects (Nagao et al., 1973). Additional research on diltiazem (a derivative of 2-(4-Methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine) and its analogs revealed that modifications at specific positions on the molecule could enhance its antihypertensive activity and duration of action (Yanagisawa et al., 1992).

Anticonvulsant Agents and AMPA Receptor Antagonism

Further research into the derivatives of 2-(4-Methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine has demonstrated their role as anticonvulsant agents, with some compounds showing high potency, less toxicity, and longer-lasting anticonvulsant action than their parent compounds. These compounds were found not to affect the benzodiazepine receptor while antagonizing seizures induced by specific receptors, indicating their potential as selective anticonvulsant agents (Chimirri et al., 1998).

Novel Therapeutic Agents and Peripheral Circulatory Insufficiency

TA-993, a new 1,5-benzothiazepine derivative, has been studied for its potential as a therapeutic agent for peripheral circulatory insufficiency. It was found to improve skeletal muscle dysfunction due to peripheral circulating insufficiency by increasing collateral blood flow and improving red blood cell deformability, suggesting its possible role in conditions related to peripheral circulatory issues (Doi et al., 2000).

properties

IUPAC Name

2-(4-methoxyphenyl)-4-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NOS2/c1-22-15-10-8-14(9-11-15)20-13-17(18-7-4-12-23-18)21-16-5-2-3-6-19(16)24-20/h2-12,20H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQTZOLKGRQQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NC3=CC=CC=C3S2)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine

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